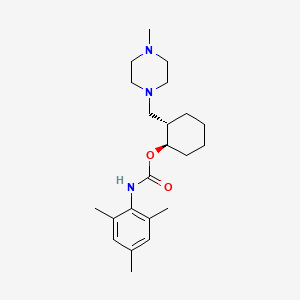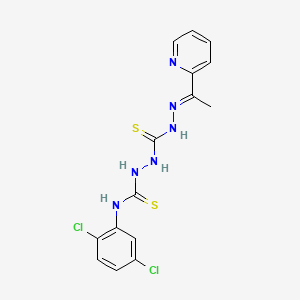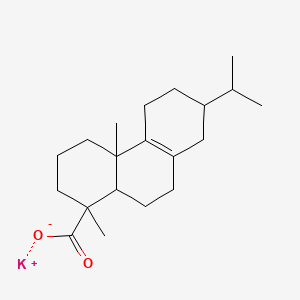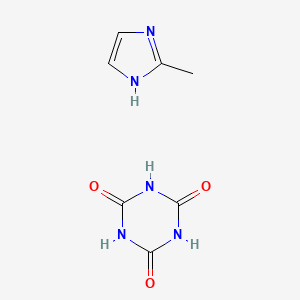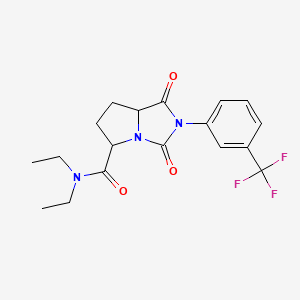
1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-(3-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with an imidazole ring, which is further substituted with various functional groups, making it a versatile scaffold for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-(3-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of a pyrrole derivative with an imidazole precursor under acidic or basic conditions. The reaction typically requires the use of a strong acid or base as a catalyst and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways within the cell. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes and exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole-imidazole scaffold and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Imidazol[1,5-a]indole derivatives: These compounds also contain a fused imidazole ring and are known for their potential as kinase inhibitors and other therapeutic applications.
Uniqueness
1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-(3-(trifluoromethyl)phenyl)- is unique due to its specific substitution pattern and the presence of a trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable scaffold for drug discovery and development .
Eigenschaften
CAS-Nummer |
90513-98-7 |
|---|---|
Molekularformel |
C18H20F3N3O3 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N,N-diethyl-1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-5-carboxamide |
InChI |
InChI=1S/C18H20F3N3O3/c1-3-22(4-2)15(25)13-8-9-14-16(26)23(17(27)24(13)14)12-7-5-6-11(10-12)18(19,20)21/h5-7,10,13-14H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
FBSQTKLDYXTHFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1CCC2N1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


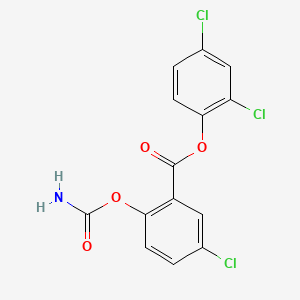
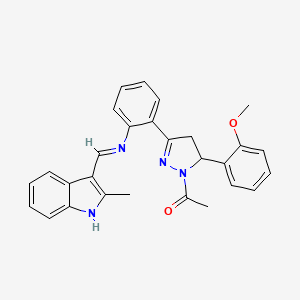


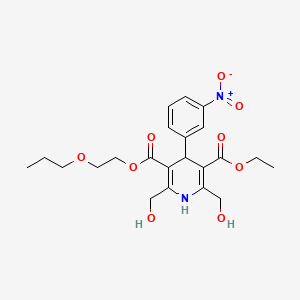
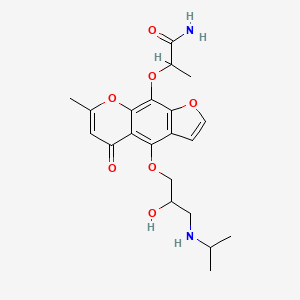
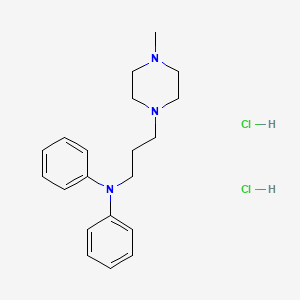
![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)
